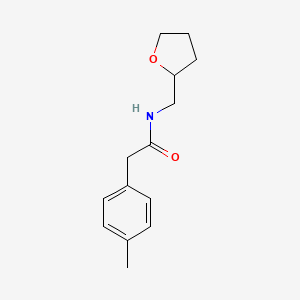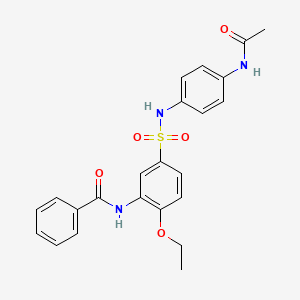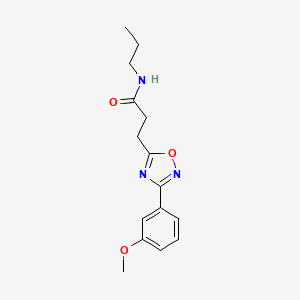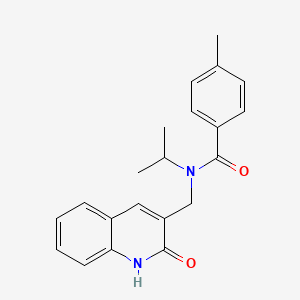
N-((Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide, also known as THFA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. THFA is a white to off-white powder that is soluble in water and organic solvents. The chemical formula of THFA is C14H19NO2, and its molecular weight is 233.31 g/mol.
Mécanisme D'action
The mechanism of action of N-((Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide is not well understood. However, it is believed that N-((Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide may act as a prodrug, which means that it is converted into an active form inside the body. N-((Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects
N-((Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. N-((Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide has been shown to inhibit the production of inflammatory molecules, such as prostaglandins and leukotrienes, which play a key role in the development of inflammatory diseases. N-((Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-((Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide has several advantages as a building block in the synthesis of pharmaceuticals and bioactive molecules. N-((Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide is readily available and can be synthesized in large quantities. N-((Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide is also stable under a wide range of conditions, making it suitable for use in various chemical reactions. However, the limitations of N-((Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide include its low yield and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for research involving N-((Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide. One area of research is the development of new synthetic methods for N-((Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide that can improve its yield and reduce the need for specialized equipment. Another area of research is the investigation of the mechanism of action of N-((Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide, which can provide insights into its potential therapeutic applications. Additionally, the use of N-((Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide as a building block in the synthesis of new bioactive molecules and pharmaceuticals is an area of great interest.
Méthodes De Synthèse
N-((Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide can be synthesized through a two-step process, involving the condensation of p-tolylacetic acid with tetrahydrofuran-2-carboxylic acid, followed by the reduction of the resulting product with sodium borohydride. The yield of N-((Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide obtained through this method is around 60-70%.
Applications De Recherche Scientifique
N-((Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide has been extensively studied for its potential application in various fields, including medicinal chemistry, drug discovery, and materials science. One of the major areas of research involving N-((Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide is its use as a building block in the synthesis of various pharmaceuticals and bioactive molecules. N-((Tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)acetamide has been used as a key intermediate in the synthesis of anti-inflammatory and anti-cancer agents.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-4-6-12(7-5-11)9-14(16)15-10-13-3-2-8-17-13/h4-7,13H,2-3,8-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNODMPIMQHVQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)









